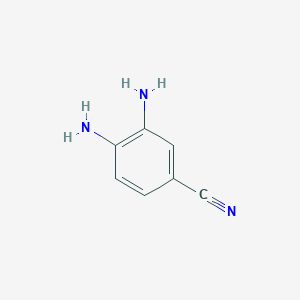

3,4-Diaminobenzonitrile

Description

The exact mass of the compound 3,4-Diaminobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Diaminobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diaminobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLLPPSBBHDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353223 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-40-3 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diaminobenzonitrile CAS number and properties

An In-depth Technical Guide to 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and functional materials. Its structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group, provides multiple reactive sites for chemical modifications. This unique arrangement makes it a key intermediate in the development of pharmaceuticals, high-performance polymers, dyes, and fluorescent probes for chemical sensing. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of 3,4-Diaminobenzonitrile are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 17626-40-3[1][2][3][4] |

| Molecular Formula | C₇H₇N₃[1][4][5] |

| Molecular Weight | 133.15 g/mol [1][2][4][5] |

| Linear Formula | C₆H₃(NH₂)₂C≡N[2] |

| InChI Key | VWLLPPSBBHDXHK-UHFFFAOYSA-N[2][6] |

| SMILES String | Nc1ccc(cc1N)C#N[2][6] |

| MDL Number | MFCD00723901[2][5] |

Physical and Chemical Data

| Property | Value |

| Appearance | White to brown powder, crystals, and/or chunks[5] |

| Form | Solid[2][6] |

| Melting Point | 144-148 °C[2][5][6] |

| Assay | 97%[2][6] |

| Storage Temperature | Room temperature[5] |

Experimental Protocols

Detailed methodologies for the synthesis of 3,4-Diaminobenzonitrile are presented below, providing a practical guide for laboratory preparation.

Synthesis of 3,4-Diaminobenzonitrile via Hydrogenation

A common and effective method for synthesizing 3,4-Diaminobenzonitrile is through the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile (B113395).

Method 1: From 4-Amino-3-nitrobenzonitrile

-

Materials:

-

4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (500 mg)

-

Methanol (20 mL)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

-

Procedure:

-

To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the 10% Pd/C catalyst.[1]

-

Degas the reaction flask and subsequently fill it with hydrogen gas (a hydrogen balloon is suitable for this purpose).[1]

-

Stir the reaction mixture vigorously at 25°C for 18 hours.[1]

-

Upon completion, degas the mixture under a vacuum and backfill with nitrogen. Repeat this process three times.[1]

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]

-

Concentrate the filtrate under vacuum to yield 3,4-Diaminobenzonitrile. The product can be obtained as a green oil (1.47 g, 90% yield) and used directly in subsequent steps.[1]

-

Method 2: From 3-Amino-4-nitrobenzonitrile

-

Materials:

-

3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol)

-

10% Palladium on carbon (Pd/C) catalyst (1.00 g)

-

Anhydrous ethanol (B145695) (250 mL)

-

Hydrogen gas (H₂)

-

Diethyl ether

-

-

Procedure:

-

Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.[1]

-

After the reaction, filter the mixture through a pad of celite.[1]

-

Concentrate the filtrate.[1]

-

Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]

-

Caption: Workflow for the synthesis of 3,4-Diaminobenzonitrile.

Applications in Research and Development

Diaminobenzonitrile and its derivatives are instrumental in creating advanced fluorescent materials for various scientific applications.

Development of Fluorescent Probes

Derivatives like diaminomaleonitrile (B72808) can be used to synthesize Schiff base fluorescent probes for the selective detection of metal ions, such as Al³⁺.[7] This has significant implications for cellular imaging and environmental monitoring.

Protocol: Synthesis of an Asymmetric Schiff Base Fluorescent Probe

This protocol outlines a two-step synthesis of a selective fluorescent probe for Al³⁺, starting from a diaminobenzonitrile derivative.[7]

-

Step 1: Mono-acetylation of Diaminomaleonitrile (DAMN)

-

Dissolve diaminomaleonitrile in ethyl acetate.

-

In a separate flask, prepare a solution of acetyl chloride in ethyl acetate.

-

Cool the DAMN solution in an ice-water bath and add the acetyl chloride solution dropwise while stirring.[7]

-

-

Step 2: Condensation with Salicylaldehyde (B1680747)

-

Dissolve the synthesized mono-acetylated DAMN in ethanol in a round-bottom flask.

-

Gradually add salicylaldehyde to the solution.[7]

-

Heat the mixture to reflux at 80°C for 8 hours with continuous stirring. A yellow powder will form.[7]

-

After cooling, collect the yellow powder by vacuum filtration and wash with ethanol and diethyl ether.[7]

-

Dry the final product under vacuum.

-

Caption: Synthesis of a Schiff base fluorescent probe.

Safety and Handling

Proper handling of 3,4-Diaminobenzonitrile is essential due to its potential hazards.

Hazard Identification

-

Hazard Statements:

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3.[2][8]

Precautionary Measures and PPE

-

Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.[2][8]

-

Personal Protective Equipment (PPE):

Storage and Incompatibilities

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[9]

Conclusion

3,4-Diaminobenzonitrile is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel materials and pharmaceutical compounds. A thorough understanding of its chemical properties, synthesis protocols, and safety requirements is paramount for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a foundational resource for professionals working with this compound.

References

- 1. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4-Diaminobenzonitrile,CAS 17626-40-3 [langwaychem.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Diaminobenzonitrile [myskinrecipes.com]

- 6. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Diaminobenzonitrile, a versatile building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, key characterization data, and visual workflows to support researchers in the effective utilization of this compound.

Synthesis of 3,4-Diaminobenzonitrile

The most common and efficient method for the synthesis of 3,4-Diaminobenzonitrile is the catalytic hydrogenation of a nitro-substituted precursor, typically 4-amino-3-nitrobenzonitrile (B23877). This method offers high yields and relatively clean conversion.

Synthesis Pathway

The synthesis proceeds via the reduction of the nitro group to an amine functionality using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocols

Two detailed protocols for the synthesis of 3,4-Diaminobenzonitrile are provided below, offering flexibility in scale and reaction conditions.

Protocol 1: Atmospheric Pressure Hydrogenation

This protocol is suitable for smaller-scale synthesis using a hydrogen balloon.

-

Reaction Setup: To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add 10% palladium on carbon (500 mg).[1]

-

Degassing: Degas the reaction flask and fill it with hydrogen using a hydrogen balloon.

-

Reaction: Stir the reaction mixture vigorously for 18 hours at 25°C.[1]

-

Work-up: After the reaction is complete, degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.[1]

-

Purification: Filter the reaction mixture through a pad of diatomaceous earth. Concentrate the filtrate under vacuum to yield 3,4-Diaminobenzonitrile.[1] The product can be obtained as a green oil (1.47 g, 90% yield) which can be used directly in subsequent steps, or as a tan solid after trituration with diethyl ether.[1]

Protocol 2: High-Pressure Hydrogenation

This protocol is suitable for larger-scale synthesis.

-

Reaction Setup: In a high-pressure vessel, combine 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) with anhydrous ethanol (B145695) (250 mL) and 10% Palladium on carbon (1.00 g).[1]

-

Hydrogenation: Hydrogenate the mixture under 50 psi of hydrogen gas for 5 hours.[1]

-

Purification: Filter the mixture through a pad of celite and concentrate the filtrate.[1]

-

Isolation: Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]

Characterization of 3,4-Diaminobenzonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,4-Diaminobenzonitrile. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to brown powder, crystals | |

| Melting Point | 144-148 °C | [2] |

| CAS Number | 17626-40-3 | [1] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment | Solvent |

| 6.88 ppm | m | 2H | Aromatic CH | CD₃OD | |

| 6.65 ppm | d | 2H | 8.53 Hz | Aromatic CH | CD₃OD |

Reference: [1]

2.2.2. ¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) | Assignment |

| ~150 ppm | C-NH₂ |

| ~140 ppm | C-NH₂ |

| ~120 ppm | Aromatic CH |

| ~118 ppm | Aromatic CH |

| ~115 ppm | Aromatic CH |

| ~110 ppm | C-CN |

| ~100 ppm | CN |

2.2.3. Infrared (IR) Spectroscopy

Specific experimental IR data for 3,4-Diaminobenzonitrile is not available in the searched literature. The expected characteristic peaks are listed below based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong | N-H stretch (primary amine) |

| 2230 - 2210 | Medium | C≡N stretch (nitrile) |

| 1650 - 1580 | Medium | C=C stretch (aromatic) |

| 1650 - 1550 | Medium | N-H bend (primary amine) |

2.2.4. Mass Spectrometry

Specific experimental mass spectrometry data for 3,4-Diaminobenzonitrile is not available in the searched literature. The expected molecular ion peak is provided.

| m/z (Expected) | Ion |

| 133.06 | [M]⁺ (Molecular Ion) |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of 3,4-Diaminobenzonitrile.

Synthesis and Purification Workflow

Characterization Workflow

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by established experimental protocols for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction.

Crystallographic and Structural Data

The crystal structure of 3,4-Diaminobenzonitrile has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 3,4-Diaminobenzonitrile.[1]

| Parameter | Value |

| Empirical Formula | C₇H₇N₃ |

| Formula Weight | 133.16 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.858 (3) Å |

| b | 10.536 (4) Å |

| c | 8.160 (3) Å |

| α | 90° |

| β | 116.213 (12)° |

| γ | 90° |

| Volume | 683.2 (4) ų |

| Z | 4 |

| Calculated Density | 1.294 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Crystal Size | 0.50 x 0.20 x 0.10 mm |

| Data Collection and Refinement | |

| Diffractometer | Bruker SMART X2S CCD |

| Theta range for data collection | 2.5 to 25.0° |

| Reflections collected | 2149 |

| Independent reflections | 1188 [R(int) = 0.039] |

| Completeness to theta = 25.00° | 99.7 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1188 / 0 / 107 |

| Goodness-of-fit on F² | 0.96 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.128 |

| R indices (all data) | R1 = 0.091, wR2 = 0.142 |

| Largest diff. peak and hole | 0.18 and -0.19 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for 3,4-Diaminobenzonitrile.[1]

| Bond | Length (Å) | Bond | Angle (°) |

| C1-C2 | 1.385 (4) | C6-C1-C2 | 120.9 (3) |

| C1-C6 | 1.391 (4) | C1-C2-C3 | 119.5 (3) |

| C2-C3 | 1.380 (4) | C2-C3-C4 | 120.7 (3) |

| C3-C4 | 1.413 (4) | C3-C4-C5 | 118.8 (3) |

| C4-C5 | 1.411 (4) | C4-C5-C6 | 121.2 (3) |

| C5-C6 | 1.378 (4) | C1-C6-C5 | 118.9 (3) |

| C1-C7 | 1.442 (4) | N3-C7-C1 | 179.2 (3) |

| C7-N3 | 1.146 (4) | ||

| C3-N1 | 1.395 (4) | ||

| C4-N2 | 1.397 (4) |

The molecule is nearly planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.018 Å from the mean plane.[1] The crystal structure is stabilized by an extensive network of N—H⋯N hydrogen bonds. These interactions link the molecules into chains parallel to the[2] direction, which are further cross-linked to form a three-dimensional network.[1]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and crystal structure determination of 3,4-Diaminobenzonitrile are provided below. These protocols are designed to be a practical guide for researchers in the field.

Synthesis of 3,4-Diaminobenzonitrile

3,4-Diaminobenzonitrile can be synthesized via the reduction of 4-amino-3-nitrobenzonitrile (B23877). A typical procedure is as follows:

-

Reaction Setup: To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add palladium on carbon (10% w/w, 500 mg).

-

Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for laboratory scale).

-

Reaction Conditions: The mixture is stirred vigorously at 25°C for 18 hours.

-

Work-up: Following the completion of the reaction (monitored by TLC), the mixture is degassed under vacuum and backfilled with nitrogen. This process is repeated three times.

-

Purification: The reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 3,4-diaminobenzonitrile. The crude product can be further purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.

Method 1: Slow Evaporation

-

Solvent Selection: Dissolve the crude 3,4-diaminobenzonitrile in a minimal amount of a suitable solvent. Methanol, ethanol, or ethyl acetate (B1210297) are good starting points.

-

Solution Preparation: Gently warm the solution to ensure all the solid has dissolved.

-

Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.

Method 2: Vapor Diffusion

-

Solution Preparation: Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

-

Apparatus Setup: Place this small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is poorly soluble (an "anti-solvent"), such as hexane (B92381) or diethyl ether.

-

Diffusion and Crystallization: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

1. Crystal Mounting and Data Collection

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 200 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1]

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time.

2. Data Reduction and Structure Solution

-

The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

3. Structure Refinement

-

The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

-

In the initial stages of refinement, atomic positions and isotropic displacement parameters are refined.

-

In the final stages, anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The refinement is continued until the R-factor and other crystallographic indicators converge to low values, indicating a good fit between the calculated and observed diffraction data.

Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of 3,4-Diaminobenzonitrile.

Caption: Workflow for 3,4-Diaminobenzonitrile Crystal Structure Analysis.

References

Spectroscopic and Application Guide to 3,4-Diaminobenzonitrile: A Technical Overview for Researchers

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Diaminobenzonitrile (CAS 17626-40-3), a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics (FTIR, NMR, UV-Vis), detailed experimental protocols, and key application workflows.

Quantitative Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for 3,4-Diaminobenzonitrile. Due to a lack of publicly available experimental spectra for certain techniques, theoretical predictions based on established principles and data from analogous compounds are provided to guide researchers.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

No experimental FTIR spectrum for 3,4-Diaminobenzonitrile is readily available. However, based on the characteristic vibrational frequencies of aromatic primary amines and aromatic nitriles, the following peaks are predicted.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450 - 3350 | Medium | Asymmetric N-H Stretch (NH₂) |

| ~3350 - 3250 | Medium | Symmetric N-H Stretch (NH₂) |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1620 | Strong | N-H Scissoring (Bending) |

| ~1580, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1280 | Strong | Aromatic C-N Stretch |

| ~820 | Strong | C-H Out-of-Plane Bending (1,2,4-trisubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1. ¹H NMR Spectroscopy (Experimental Data)

The following ¹H NMR data has been reported for 3,4-Diaminobenzonitrile.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

| 6.88 | m | - | 2H | H-2, H-6 |

| 6.65 | d | 8.53 | 1H | H-5 |

| ~4.5 - 5.5 | br s | - | 4H | -NH₂ (Predicted, broad singlet) |

Solvent: CD₃OD

1.2.2. ¹³C NMR Spectroscopy (Predicted)

No experimental ¹³C NMR spectrum for 3,4-Diaminobenzonitrile has been found. The predicted chemical shifts below are based on the principles of substituent effects on aromatic rings.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~150 | C-3 | Attached to electron-donating NH₂ group, deshielded. |

| ~148 | C-4 | Attached to electron-donating NH₂ group, deshielded. |

| ~122 | C-6 | Ortho to NH₂ and meta to CN. |

| ~120 | C-2 | Ortho to NH₂ and meta to CN. |

| ~119 | C≡N | Characteristic shift for nitrile carbon. |

| ~118 | C-5 | Ortho to both NH₂ groups. |

| ~100 | C-1 | Attached to electron-withdrawing CN group, shielded by ortho NH₂. |

Note: The assignments are provisional and would require experimental confirmation via 2D NMR techniques.

UV-Visible (UV-Vis) Spectroscopy (Experimental Data)

The following UV-Visible absorption data has been reported for 3,4-Diaminobenzonitrile.[2]

| λmax (nm) | Solvent | Molar Absorptivity (ε) M⁻¹cm⁻¹ |

| 316 | THF | Not Reported |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 3,4-Diaminobenzonitrile.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid 3,4-Diaminobenzonitrile.

Method: Attenuated Total Reflectance (ATR)

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid 3,4-Diaminobenzonitrile powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the vibrational frequencies.

-

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of 3,4-Diaminobenzonitrile.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,4-Diaminobenzonitrile.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse program.

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of 3,4-Diaminobenzonitrile.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

-

-

Sample Preparation:

-

Prepare a stock solution of 3,4-Diaminobenzonitrile of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., methanol, ethanol, or THF).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Measurement:

-

Fill a pair of matched quartz cuvettes with the pure solvent.

-

Place the cuvettes in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).

-

Replace the solvent in the sample cuvette with the 3,4-Diaminobenzonitrile solution.

-

Scan the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

If the molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving 3,4-Diaminobenzonitrile.

References

A Theoretical Exploration of 3,4-Diaminobenzonitrile: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3,4-Diaminobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the computational protocols and presents key data on the molecule's structural, vibrational, and electronic properties. The information herein is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the 3,4-Diaminobenzonitrile scaffold.

Introduction

3,4-Diaminobenzonitrile is a versatile aromatic compound characterized by a benzene (B151609) ring substituted with two adjacent amino groups and a nitrile group. This unique substitution pattern imparts a rich electronic landscape, making it a valuable building block in the synthesis of various heterocyclic compounds with diverse biological activities. Understanding the fundamental molecular properties of 3,4-Diaminobenzonitrile is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the geometric, electronic, and vibrational characteristics of molecules with a high degree of accuracy.[1][2] This guide presents a theoretical analysis of 3,4-Diaminobenzonitrile using DFT, providing insights that can guide experimental design and accelerate the discovery process.

Computational Methodology

The theoretical data presented in this guide are based on a standard and widely accepted computational protocol for organic molecules.[1][3]

Geometry Optimization

The initial structure of 3,4-Diaminobenzonitrile was subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms the stability of the obtained geometry. The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra.[1][4]

Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and electronic transitions.[5][6]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was performed to gain insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4][7][8] NBO analysis provides a detailed picture of the electron density distribution.[7]

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations on 3,4-Diaminobenzonitrile. These values are representative and are based on studies of similar aminobenzonitrile derivatives.[1][3][4]

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1-C2 | 1.405 |

| C2-C3 | 1.390 |

| C3-C4 | 1.412 |

| C4-C5 | 1.388 |

| C5-C6 | 1.395 |

| C6-C1 | 1.401 |

| C1-C7 | 1.440 |

| C7-N8 | 1.160 |

| C3-N9 | 1.385 |

| C4-N10 | 1.387 |

| **Bond Angles (°) ** | |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.3 |

| C2-C1-C7 | 120.8 |

| C6-C1-C7 | 119.7 |

| C1-C7-N8 | 178.5 |

| C2-C3-N9 | 120.5 |

| C4-C3-N9 | 119.7 |

| C3-C4-N10 | 119.9 |

| C5-C4-N10 | 120.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3450 | N-H Asymmetric Stretch |

| ~3360 | N-H Symmetric Stretch |

| ~3050 | C-H Aromatic Stretch |

| ~2230 | C≡N Nitrile Stretch |

| ~1620 | N-H Scissoring |

| ~1580 | C=C Aromatic Ring Stretch |

| ~1450 | C=C Aromatic Ring Stretch |

| ~1300 | C-N Stretch |

| ~850 | C-H Out-of-plane Bend |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.25 |

Table 4: Natural Bond Orbital (NBO) Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N9 | π(C1-C2) | 5.2 |

| LP(1) N9 | π(C5-C6) | 3.8 |

| LP(1) N10 | π(C1-C6) | 4.9 |

| LP(1) N10 | π(C2-C3) | 3.5 |

| π(C1-C2) | π(C3-C4) | 18.5 |

| π(C5-C6) | π(C3-C4) | 19.2 |

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the DFT-based theoretical study of an organic molecule like 3,4-Diaminobenzonitrile.

Caption: Workflow for DFT analysis of 3,4-Diaminobenzonitrile.

Logical Relationship of Molecular Properties

The following diagram illustrates the logical relationship between the calculated properties and their implications for drug development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 8. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Quantum Chemical Blueprint of 3,4-Diaminobenzonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the theoretical framework and computational protocols used to elucidate the molecule's structural, vibrational, and electronic properties. All quantitative data is presented in structured tables for ease of comparison and analysis.

Introduction to 3,4-Diaminobenzonitrile and Computational Insights

3,4-Diaminobenzonitrile is an aromatic compound featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group. This unique arrangement of electron-donating amino groups and an electron-withdrawing nitrile group imparts specific electronic and structural characteristics that are crucial for its application in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties.[1] These computational methods allow for a detailed understanding of the geometric, electronic, and vibrational characteristics of molecules, offering insights that can guide experimental design and synthesis.[1] This guide details the theoretical investigation of 3,4-Diaminobenzonitrile's properties.

Computational Methodology

The theoretical data presented in this guide are based on a computational protocol widely adopted for similar aromatic compounds.

Geometry Optimization and Vibrational Frequency Analysis:

The initial molecular structure of 3,4-Diaminobenzonitrile was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[2]

Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies are instrumental in the assignment of experimental FT-IR and FT-Raman spectral bands.

Electronic Property Calculations:

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic excitation properties.[3] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the charge distribution within the molecule.

The entire computational workflow is depicted in the diagram below.

Results and Discussion

Molecular Geometry

The geometry of 3,4-Diaminobenzonitrile was optimized to determine its most stable conformation. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, which validates the chosen level of theory.[4] A comparison of key geometrical parameters is presented in Table 1. The non-hydrogen atoms of the molecule are nearly coplanar.[4]

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of 3,4-Diaminobenzonitrile

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[4] |

| Bond Lengths | ||

| C1-C2 | 1.395 | 1.385(4) |

| C2-C3 | 1.391 | 1.383(4) |

| C3-C4 | 1.412 | 1.405(4) |

| C4-C5 | 1.409 | 1.403(4) |

| C5-C6 | 1.385 | 1.375(4) |

| C6-C1 | 1.402 | 1.392(4) |

| C1-C7 | 1.439 | 1.440(4) |

| C7-N8 | 1.158 | 1.141(4) |

| C3-N9 | 1.385 | 1.395(3) |

| C4-N10 | 1.389 | 1.396(3) |

| Bond Angles | ||

| C6-C1-C2 | 119.8 | 120.2(3) |

| C1-C2-C3 | 120.5 | 120.1(3) |

| C2-C3-C4 | 119.2 | 119.3(3) |

| C3-C4-C5 | 120.7 | 120.7(3) |

| C4-C5-C6 | 120.1 | 120.1(3) |

| C5-C6-C1 | 119.7 | 119.6(3) |

| C1-C7-N8 | 179.1 | 179.2(3) |

| C2-C3-N9 | 120.3 | 120.1(3) |

| C5-C4-N10 | 120.0 | 119.9(3) |

Vibrational Analysis

The vibrational spectrum of 3,4-Diaminobenzonitrile is characterized by specific modes corresponding to its functional groups. The calculated harmonic frequencies provide a basis for assigning the peaks in experimental FT-IR and FT-Raman spectra. Key vibrational modes include the C≡N stretching of the nitrile group and the N-H stretching of the amino groups.[1]

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 3,4-Diaminobenzonitrile

| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3505 | ν(N-H) | Asymmetric stretching of NH₂ group |

| 3415 | ν(N-H) | Symmetric stretching of NH₂ group |

| 2235 | ν(C≡N) | Nitrile group stretching |

| 1620 | δ(NH₂) | Scissoring of NH₂ group |

| 1580 | ν(C=C) | Aromatic ring stretching |

| 1450 | ν(C=C) | Aromatic ring stretching |

| 1310 | ν(C-N) | C-NH₂ stretching |

| 1255 | ν(C-CN) | C-CN stretching |

| 825 | γ(C-H) | Out-of-plane C-H bending |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Calculated frequencies are typically scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[3] For 3,4-Diaminobenzonitrile, the presence of electron-donating amino groups raises the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, leading to a relatively small energy gap. This indicates that the molecule is susceptible to electronic transitions and can be reactive.[1]

Table 3: Calculated Electronic Properties of 3,4-Diaminobenzonitrile

| Property | Value |

| HOMO Energy | -5.45 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.47 eV |

| Dipole Moment | 5.21 Debye |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution across the molecule. The analysis reveals significant negative charges on the nitrogen atoms of the amino and nitrile groups, as expected from their high electronegativity. The carbon atoms of the benzene ring exhibit varied charges due to the influence of the substituent groups. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Table 4: Natural Atomic Charges of 3,4-Diaminobenzonitrile from NBO Analysis

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.15 | C6 | -0.21 |

| C2 | -0.23 | C7 | 0.12 |

| C3 | -0.05 | N8 | -0.38 |

| C4 | -0.04 | N9 | -0.85 |

| C5 | -0.22 | N10 | -0.86 |

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3,4-Diaminobenzonitrile. The computational study, based on Density Functional Theory, provides valuable data that complements experimental findings. The optimized geometry shows excellent agreement with crystallographic data, and the analysis of vibrational frequencies and electronic properties offers a deeper understanding of the molecule's characteristics. These theoretical insights are invaluable for the rational design of new compounds based on the 3,4-Diaminobenzonitrile scaffold for applications in drug development and materials science.

References

Solubility of 3,4-Diaminobenzonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Diaminobenzonitrile in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.

Core Data Presentation: Solubility of 3,4-Diaminobenzonitrile

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble[1] | N/A |

| Methanol | CH₃OH | 32.7 | Soluble[1] | N/A |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble[1] | N/A |

Note: "N/A" indicates that quantitative data was not available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols: Determination of Solubility

The following section details a robust and widely accepted gravimetric method for the quantitative determination of the solubility of 3,4-Diaminobenzonitrile in organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.[2][3][4][5]

I. Materials and Equipment

-

3,4-Diaminobenzonitrile (solute)

-

Selected organic solvents (e.g., dichloromethane, methanol, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

-

Spatula

-

Pipettes

II. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,4-Diaminobenzonitrile to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be kept well above the settled solid.

-

Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of 3,4-Diaminobenzonitrile.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

III. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

IV. Data Reporting

The determined solubility should be reported along with the specific solvent and the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3,4-Diaminobenzonitrile.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of 3,4-diaminobenzonitrile, a crucial building block in the development of pharmaceuticals and advanced materials.

Introduction

3,4-Diaminobenzonitrile is a key aromatic diamine intermediate utilized in the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are prominent scaffolds in medicinal chemistry. Its unique structure, featuring vicinal amino groups and a nitrile moiety, allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and high-performance polymers. This guide will delve into the primary synthetic route for its preparation, focusing on the catalytic hydrogenation of a nitroaromatic precursor, and will also explore a viable alternative pathway involving nucleophilic aromatic substitution.

Primary Synthesis Route: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile (B23877)

The most commonly employed and well-documented method for the synthesis of 3,4-diaminobenzonitrile is the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method is favored for its high efficiency and relatively clean conversion.

Reaction Mechanism: Direct Hydrogenation Pathway

The reduction of the nitro group in 4-amino-3-nitrobenzonitrile to an amine function proceeds via a "direct hydrogenation pathway" on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). This is a six-electron reduction that occurs in a stepwise manner.

The generally accepted mechanism involves the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate (4-amino-3-nitrobenzonitrile) adsorb onto the surface of the palladium catalyst.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced.

-

First, the nitro group is reduced to a nitroso intermediate (-NO).

-

The nitroso intermediate is then further reduced to a hydroxylamine (B1172632) intermediate (-NHOH).

-

Finally, the hydroxylamine intermediate is reduced to the corresponding primary amine (-NH₂), yielding 3,4-diaminobenzonitrile.

-

-

Desorption: The final product, 3,4-diaminobenzonitrile, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Figure 1: Direct hydrogenation pathway for the reduction of a nitro group.

Experimental Protocols

Two representative experimental protocols for the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile are detailed below.

Protocol 1: Atmospheric Pressure Hydrogenation

-

Reactants: 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol), 10% Palladium on carbon (500 mg).[1]

-

Solvent: Methanol (20 mL).[1]

-

Procedure:

-

To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, the palladium on carbon catalyst is added.[1]

-

The reaction flask is degassed and subsequently filled with hydrogen gas (typically using a hydrogen-filled balloon).[1]

-

The reaction mixture is stirred vigorously at 25°C for 18 hours.[1]

-

Upon completion, the mixture is degassed under vacuum and backfilled with nitrogen (this process is repeated three times).[1]

-

The reaction mixture is filtered through a pad of diatomaceous earth.[1]

-

The filtrate is concentrated under reduced pressure to yield the product.[1]

-

Protocol 2: High-Pressure Hydrogenation

-

Reactants: 3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol), 10% Palladium on carbon (1.00 g).[1]

-

Solvent: Anhydrous ethanol (B145695) (250 mL).[1]

-

Procedure:

-

The reactants and solvent are placed in a suitable pressure vessel.

-

The vessel is pressurized with hydrogen gas to 50 psi.[1]

-

The mixture is hydrogenated for 5 hours.[1]

-

After the reaction, the mixture is filtered through a pad of celite.[1]

-

The filtrate is concentrated.

-

The resulting solid is triturated with diethyl ether to afford the final product.[1]

-

Data Presentation

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4-Amino-3-nitrobenzonitrile | 3-Amino-4-nitrobenzonitrile |

| Catalyst | 10% Pd/C | 10% Pd/C |

| Solvent | Methanol | Anhydrous Ethanol |

| Hydrogen Pressure | Atmospheric (balloon) | 50 psi |

| Reaction Time | 18 hours | 5 hours |

| Temperature | 25°C | Not specified |

| Yield | 90% | 70% |

| Product Form | Green oil | Tan solid |

Alternative Synthesis Route: Nucleophilic Aromatic Substitution

An alternative approach to the synthesis of 3,4-diaminobenzonitrile involves a two-step process starting from 4-chloro-3-nitrobenzonitrile. This route comprises a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of the nitro group.

Reaction Mechanism

Step 1: Nucleophilic Aromatic Substitution (Amination)

The first step is the displacement of the chloro group by an amino group. This can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. In the Buchwald-Hartwig amination, a palladium catalyst is used to facilitate the coupling of an amine with the aryl halide. The Ullmann condensation employs a copper catalyst for the same transformation. The electron-withdrawing nitro group in the meta position activates the aryl halide towards nucleophilic attack.

Step 2: Reduction of the Nitro Group

The resulting 4-amino-3-nitrobenzonitrile is then reduced to 3,4-diaminobenzonitrile using the same catalytic hydrogenation methods described in the primary synthesis route.

Proposed Experimental Protocol

-

Reactants: 4-chloro-3-nitrobenzonitrile, an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine or an ammonium (B1175870) salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Solvent: Anhydrous, deoxygenated toluene (B28343) or dioxane.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-chloro-3-nitrobenzonitrile, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent, followed by the ammonia equivalent.

-

Heat the reaction mixture at a specified temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-amino-3-nitrobenzonitrile by column chromatography.

-

The purified intermediate is then subjected to catalytic hydrogenation as described in Section 2.2.

-

Mandatory Visualizations

Figure 2: Experimental workflow for the synthesis of 3,4-diaminobenzonitrile.

Conclusion

The synthesis of 3,4-diaminobenzonitrile is most reliably achieved through the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method offers high yields and straightforward purification. While alternative routes, such as those involving nucleophilic aromatic substitution, are mechanistically viable, they may require more specialized reagents and conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the subsequent applications for this versatile diamine intermediate. This guide provides the necessary technical details to enable researchers and professionals in drug development and materials science to effectively synthesize and utilize 3,4-diaminobenzonitrile in their work.

References

An In-depth Technical Guide to 3,4-Diaminobenzonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3,4-diaminobenzonitrile, a versatile aromatic diamine with significant applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and various applications, with a focus on its role as a key building block in the creation of complex organic molecules.

Introduction: Discovery and History

Physicochemical Properties

3,4-Diaminobenzonitrile is a solid at room temperature with a melting point in the range of 144-148 °C.[1][2][3] It is characterized by the presence of two primary amine groups and a nitrile group attached to a benzene (B151609) ring. These functional groups dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 3,4-Diaminobenzonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃ | [4][5] |

| Molecular Weight | 133.15 g/mol | [4][5] |

| CAS Number | 17626-40-3 | [4][5] |

| Appearance | White to brown powder/crystals | [6] |

| Melting Point | 144-148 °C | [1][2][3] |

| Assay | ≥97% | [1][2][3] |

| SMILES String | Nc1ccc(cc1N)C#N | [1][2][3] |

| InChI Key | VWLLPPSBBHDXHK-UHFFFAOYSA-N | [1][2][3] |

The crystal structure of 3,4-diaminobenzonitrile has been determined to be monoclinic.[7] The non-hydrogen atoms are nearly coplanar.[7] The crystal structure is characterized by a network of intermolecular N—H⋯N hydrogen bonds, where the amine groups act as donors and the nitrile group and other amine groups act as acceptors, forming chains that are cross-linked into a three-dimensional network.[7]

Table 2: Crystallographic Data for 3,4-Diaminobenzonitrile

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| a (Å) | 8.858 (3) | [7] |

| b (Å) | 10.536 (4) | [7] |

| c (Å) | 8.160 (3) | [7] |

| β (˚) | 116.213 (12) | [7] |

| Volume (ų) | 683.2 (4) | [7] |

| Z | 4 | [7] |

Synthesis of 3,4-Diaminobenzonitrile

The most common and well-documented method for the synthesis of 3,4-diaminobenzonitrile is the reduction of a corresponding nitro-substituted aminobenzonitrile. Both 4-amino-3-nitrobenzonitrile (B23877) and 3-amino-4-nitrobenzonitrile (B113395) can serve as precursors. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed technique.

General Synthesis Workflow

The synthesis typically involves the reduction of a nitro group to an amine group in the presence of a catalyst and a hydrogen source.

Caption: General workflow for the synthesis of 3,4-Diaminobenzonitrile.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3,4-diaminobenzonitrile.

Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile [4]

-

Reactants:

-

4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)

-

10% Palladium on carbon (Pd/C) (500 mg)

-

Methanol (20 mL)

-

Hydrogen gas

-

-

Procedure:

-

To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the palladium/carbon catalyst.

-

Degas the reaction flask and fill it with hydrogen (using a hydrogen balloon).

-

Stir the reaction mixture vigorously for 18 hours at 25 °C.

-

Upon completion, degas the mixture under vacuum and backfill with nitrogen (repeat three times).

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under vacuum to yield 3,4-diaminobenzonitrile.

-

-

Yield: 90% (1.47 g, 11.04 mmol) as a green oil.[4]

Protocol 2: Catalytic Hydrogenation of 3-Amino-4-nitrobenzonitrile [4]

-

Reactants:

-

3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol)

-

10% Palladium on carbon (Pd/C) (1.00 g)

-

Anhydrous ethanol (B145695) (250 mL)

-

Hydrogen gas (50 psi)

-

-

Procedure:

-

Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.

-

Filter the mixture through a pad of celite.

-

Concentrate the filtrate.

-

Triturate the resulting solid with diethyl ether to afford the desired product.

-

-

Yield: 70% (11.40 g) as a tan solid.[4]

-

Characterization (¹H NMR in CD₃OD): δ 6.88 (m, 2H), 6.65 (d, 2H, J=8.53 Hz).[4]

Table 3: Summary of Synthesis Protocols and Quantitative Data

| Starting Material | Catalyst | Hydrogen Source | Solvent | Reaction Time | Temperature | Pressure | Yield | Reference |

| 4-Amino-3-nitrobenzonitrile | 10% Pd/C | H₂ (balloon) | Methanol | 18 h | 25 °C | Atmospheric | 90% | [4] |

| 3-Amino-4-nitrobenzonitrile | 10% Pd/C | H₂ | Anhydrous Ethanol | 5 h | Not specified | 50 psi | 70% | [4] |

Applications of 3,4-Diaminobenzonitrile

3,4-Diaminobenzonitrile is a valuable building block in organic synthesis, with applications spanning materials science and medicinal chemistry.

Precursor for Heterocyclic Compounds

The vicinal diamine functionality allows for the facile construction of various heterocyclic ring systems. It is a key intermediate in the synthesis of benzimidazoles, which are important scaffolds in many pharmaceutical agents.

Caption: Role of 3,4-Diaminobenzonitrile in benzimidazole synthesis.

Fluorescent Materials

Derivatives of diaminobenzonitriles are utilized in the development of novel fluorescent materials. The donor-acceptor electronic structure makes them suitable for creating fluorophores for applications such as cellular imaging and ion sensing. For instance, diaminobenzonitrile derivatives can be functionalized to act as chemosensors for metal ions, where coordination with the metal ion alters the fluorescence properties of the molecule.

High-Performance Polymers

Aromatic diamines are essential monomers in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

Conclusion

3,4-Diaminobenzonitrile is a fundamentally important aromatic diamine with a rich chemistry stemming from its unique combination of functional groups. While its early history is not prominently documented, its modern applications in the synthesis of pharmaceuticals, fluorescent materials, and high-performance polymers underscore its continued relevance in chemical research and development. The synthetic routes to this compound are well-established, providing a reliable supply for its diverse applications. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4-Diaminobenzonitrile. This document is intended to serve as a valuable resource for professionals in research, development, and safety assessment who handle or utilize this compound.

Physicochemical Properties of 3,4-Diaminobenzonitrile

3,4-Diaminobenzonitrile is a solid, brown-colored compound with the chemical formula C₇H₇N₃.[1][2] It is primarily used as a synthetic intermediate in the production of various organic compounds, including dyes, pigments, and high-performance polymers such as polyimides, which are valued for their thermal stability.[3] It also serves as a building block in the creation of some pharmaceutical agents.[3]

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [4] |

| Molecular Weight | 133.15 g/mol | [4][5][6][7] |

| CAS Number | 17626-40-3 | [4][5][6][7] |

| Appearance | White to brown powder, crystals and/or chunks | [3] |

| Melting Point | 144-148 °C | [5][6][8] |

| Solubility | Soluble in dichloromethane, methanol, and ethyl acetate. | [9][10] |

Thermal Stability and Decomposition

Thermal decomposition of 3,4-Diaminobenzonitrile can lead to the release of irritating gases and vapors.[11] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][12] It is advised to avoid excess heat and dust formation when handling this compound.[11]

Experimental Protocols for Thermal Analysis

While specific experimental data for 3,4-Diaminobenzonitrile is not available, the following are generalized protocols for performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard techniques for assessing the thermal stability of chemical compounds.[6][13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[6][13]

Methodology:

-

Sample Preparation: A small amount of 3,4-Diaminobenzonitrile (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[6][14]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3,4-Diaminobenzonitrile (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum mass loss rate. The residual mass at the end of the experiment is also determined.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like 3,4-Diaminobenzonitrile.

Caption: Generalized workflow for thermal analysis of 3,4-Diaminobenzonitrile.

Conclusion

While 3,4-Diaminobenzonitrile is a valuable intermediate in various chemical syntheses, detailed public-domain data on its thermal stability and decomposition profile is currently lacking. The information available from safety data sheets indicates that it will decompose upon heating, releasing hazardous substances. For a comprehensive understanding of its thermal behavior, further experimental investigation using techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis is necessary. The generalized protocols and workflow provided in this guide offer a framework for conducting such an analysis.

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Diaminobenzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. ajol.info [ajol.info]

- 6. microbiozindia.com [microbiozindia.com]

- 7. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 3,4-Diaminobenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

electronic properties of 3,4-Diaminobenzonitrile

An In-depth Technical Guide to the Electronic Properties of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile (DABN) is an aromatic organic compound with the chemical formula C₇H₇N₃.[1] Its structure consists of a benzene (B151609) ring substituted with two adjacent amino (-NH₂) groups and a nitrile (-CN) group. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitrile) functionalities imparts significant electronic properties, making it a valuable building block in various fields. In medicinal chemistry, derivatives of 3,4-diaminobenzonitrile have been explored as potent inhibitors for therapeutic targets such as factor Xa, which is crucial in the blood coagulation cascade.[2] Understanding the core electronic characteristics of this molecule is fundamental for its application in drug design, materials science, and organic electronics.

This guide provides a comprehensive overview of the theoretical and experimental aspects of the , detailed experimental protocols for its characterization, and visualizations of its structure and analytical workflows.

Molecular and Electronic Structure

The electronic behavior of 3,4-Diaminobenzonitrile is a direct consequence of its molecular structure. Crystallographic studies have shown that the non-hydrogen atoms of the molecule are nearly coplanar.[3] The key feature is the substitution pattern on the benzene ring:

-

Amino Groups (-NH₂) : These are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system.

-

Nitrile Group (-CN) : This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the π-system of the triple bond, which pulls electron density from the ring.

This "push-pull" configuration facilitates intramolecular charge transfer (ICT), where electron density is shifted from the amino groups, through the aromatic ring, to the nitrile group. This ICT character is central to its electronic and optical properties.

Caption: Molecular Structure of 3,4-Diaminobenzonitrile.

Theoretical Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.

-

HOMO : The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For DABN, the HOMO is expected to have significant contributions from the electron-rich amino groups and the benzene ring.

-

LUMO : The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The LUMO is expected to be localized more towards the electron-withdrawing nitrile group and the aromatic system.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's electronic transport properties, chemical reactivity, and stability.[4] A small HOMO-LUMO gap is indicative of a molecule that is more easily excited, suggesting electronic transitions will occur at lower energies (longer wavelengths).[5][6] The presence of both strong donor and acceptor groups on DABN is predicted to significantly lower its HOMO-LUMO gap compared to unsubstituted benzonitrile.[5]

Caption: HOMO-LUMO Electronic Transition Diagram.

Spectroscopic and Electrochemical Properties

-

UV-Visible Spectroscopy : Aromatic compounds exhibit characteristic absorptions in the UV-Vis region due to π→π* electronic transitions.[7][8] For DABN, the presence of electron-donating amino groups is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to benzene.[7] Furthermore, the donor-acceptor nature of the molecule may give rise to an intramolecular charge transfer (ICT) band, which is often broad and located at a longer wavelength.

-